molecular formula C13H25NO3 B6208948 tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 2731011-06-4

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6208948
CAS No.: 2731011-06-4
M. Wt: 243.3
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Description

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, two ethyl groups, and a hydroxyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 2,2-diethyl-4-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The tert-butyl and ethyl groups can affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the ethyl groups.

    tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: Contains fluorine atoms instead of ethyl groups.

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of ethyl groups

Uniqueness

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

2731011-06-4

Molecular Formula

C13H25NO3

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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